

A Spectroscopic Comparison of 3-Formyl-4-hydroxybenzonitrile and Structurally Related Alternatives

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Compound of Interest

Compound Name: *4-Formyl-3-hydroxybenzonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Formyl-4-hydroxybenzonitrile with two structurally related and commercially available alternatives: 4-hydroxybenzonitrile (also known as 4-cyanophenol) and salicylaldehyde (2-hydroxybenzaldehyde). This objective analysis, supported by experimental data, aims to assist researchers in distinguishing these compounds and understanding their unique spectral features, which is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Executive Summary

3-Formyl-4-hydroxybenzonitrile is a trifunctional aromatic compound containing hydroxyl, formyl, and cyano groups. Its spectroscopic properties are a composite of the electronic and vibrational effects of these functionalities. In comparison, 4-hydroxybenzonitrile lacks the formyl group, and salicylaldehyde lacks the cyano group. These differences lead to distinct patterns in their respective NMR, IR, and Mass Spectra, allowing for unambiguous identification. This guide presents the available spectroscopic data for these compounds in a comparative format and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Formyl-4-hydroxybenzonitrile and its alternatives.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm (Integration, Multiplicity, Coupling Constant J in Hz, Assignment)
3-Formyl-4-hydroxybenzonitrile	Methanol-d4	7.60 (2H, d, J = 8.2 Hz, H7 and H8), 7.47 (1H, dd, J = 8.4, 2.2 Hz, H17), 7.43 (1H, d, J = 2.1 Hz, H16)[1]
CDCl3		7.38 – 7.35 (2H, m), 7.20 (1H, td, J = 7.7, 1.3 Hz), 7.08 (1H, dd, J = 7.2, 1.2 Hz), 6.89 – 6.83 (2H, m), 6.76 – 6.74 (1H, m), 6.55 (1H, d, J = 7.7 Hz)[2]
4-Hydroxybenzonitrile	DMSO-d6	10.55 (1H, s, OH), 7.70 (2H, d, J = 8.8 Hz, Ar-H), 6.95 (2H, d, J = 8.8 Hz, Ar-H)
Salicylaldehyde	Benzene	9.15 (1H, s, CHO), 6.92 (1H, d), 6.80 (1H, t), 6.70 (1H, d), 6.45 (1H, t)[3]

Note: Assignment of protons for 3-Formyl-4-hydroxybenzonitrile in CDCl3 is not explicitly provided in the source.

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
3-Formyl-4-hydroxybenzonitrile	Data Not Available	Quantitative ^{13}C NMR data for the pure compound was not found in the searched literature. Solid-state ^{13}C NMR data for a polymer derivative has been reported but is not representative of the monomer.
4-Hydroxybenzonitrile	DMSO-d6	160.5 (C-OH), 134.1 (Ar-CH), 119.2 (CN), 116.5 (Ar-CH), 103.9 (C-CN)[4]
Salicylaldehyde	Benzene	196.5 (CHO), 162.2, 136.7, 133.7, 120.9, 119.4, 117.7[3]

Table 3: Infrared (IR) Spectroscopy Data

Compound	Technique	Key Vibrational Frequencies (cm ⁻¹) and Assignments
3-Formyl-4-hydroxybenzonitrile	Data Not Available	A detailed, authenticated IR spectrum with peak assignments for the pure compound was not found in the searched literature. FT-IR data for a polymer derivative has been mentioned but is not directly comparable.
4-Hydroxybenzonitrile	KBr disc	~3300-3000 (O-H stretch, broad), 2225 (C≡N stretch), 1600, 1500 (C=C aromatic stretch)[4]
Salicylaldehyde	Neat or KBr	~3200 (O-H stretch, broad, intramolecular H-bond), 2850, 2750 (C-H stretch of CHO), 1665 (C=O stretch), 1600, 1480 (C=C aromatic stretch)[5][6]

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Method	Key m/z values and interpretations
3-Formyl-4-hydroxybenzonitrile	ESI+	Molecular Ion $[M+H]^+$ expected at m/z 148.0393. Experimental mass spectrometry data with fragmentation patterns was not found in the searched literature. [1]
4-Hydroxybenzonitrile	EI	119 (M^+), 91, 64 [7]
Salicylaldehyde	EI	122 (M^+), 121 ($M-H^+$), 93, 65 [8] [9]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument in use and the sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube. Ensure the solid is fully dissolved.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
- **Acquisition of ¹H NMR Spectrum:** A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay. For quantitative results, the relaxation delay should be at least five times the longest T₁ relaxation time of the protons of interest.
- **Acquisition of ¹³C NMR Spectrum:** A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

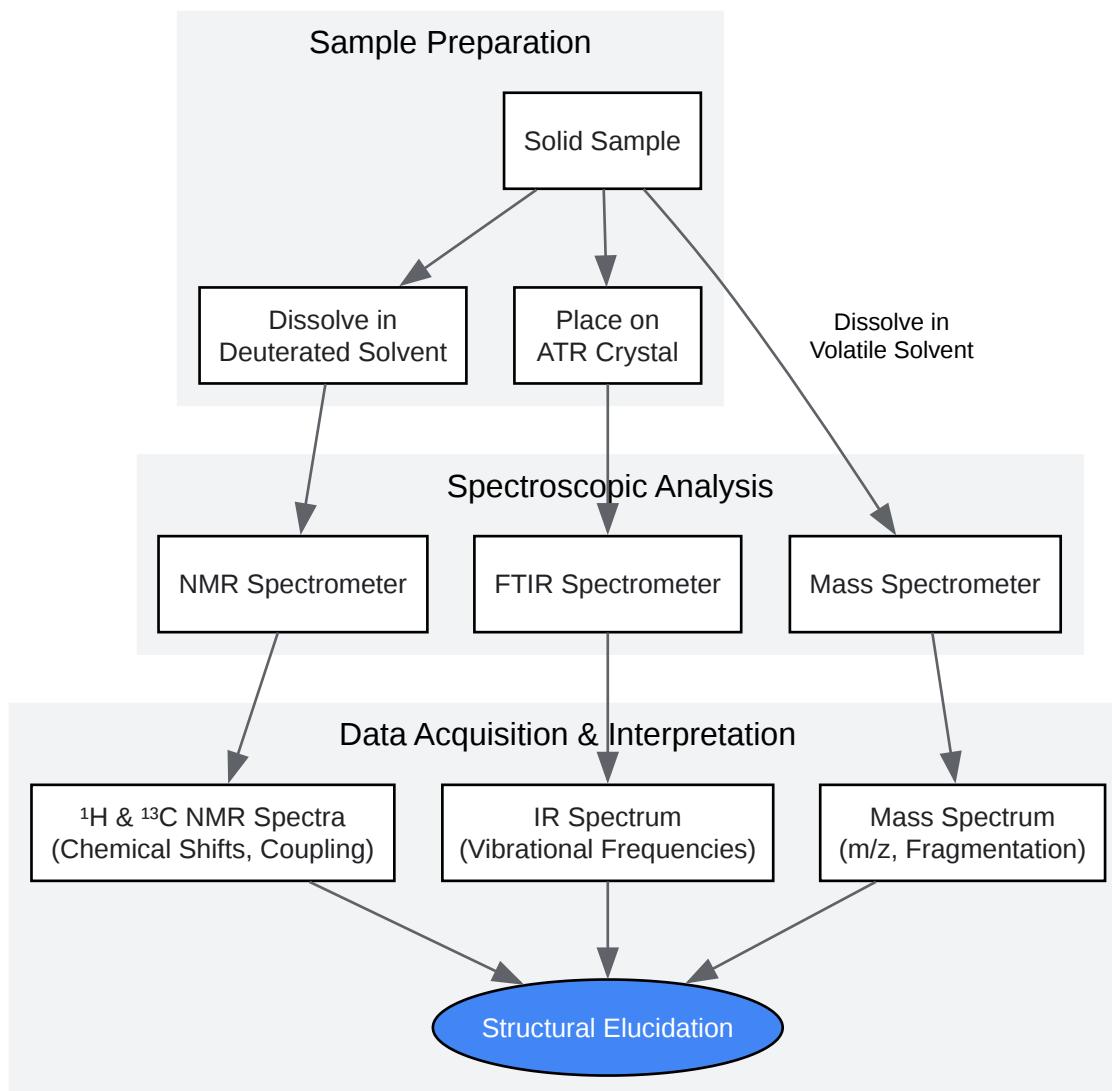
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
- Sample Spectrum: Acquire the spectrum of the sample. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
- Data Processing: The resulting spectrum is usually displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
- Ionization: The sample solution is introduced into the mass spectrometer, where it is ionized. ESI is a "soft" ionization technique suitable for polar molecules, often producing a protonated molecule [M+H]⁺. Electron Ionization (EI) is a "harder" technique that can cause fragmentation of the molecule.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment a selected ion and analyze its fragments.

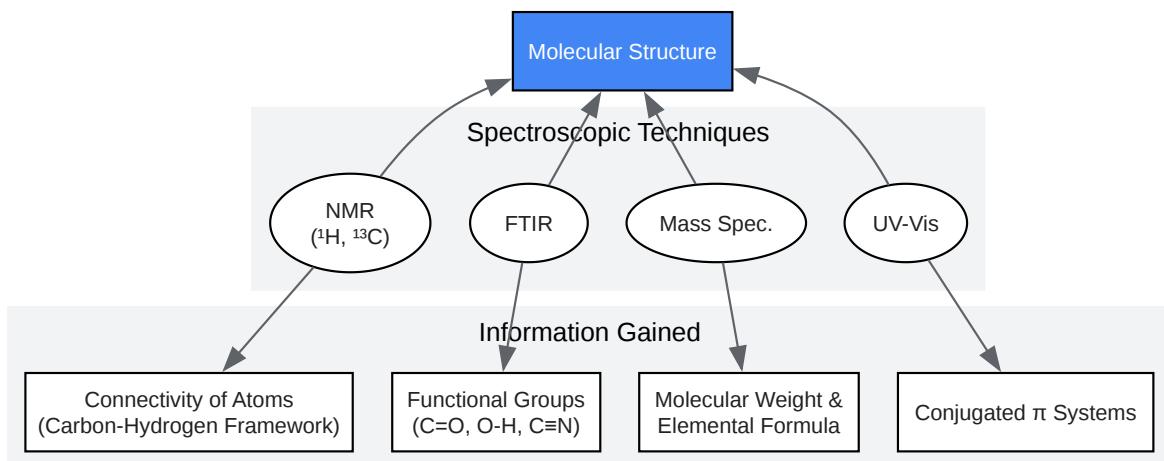
Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques and the information they provide.



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Caption: Experimental workflow for the spectroscopic analysis of a solid organic compound.



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Caption: Relationship between spectroscopic methods and the structural information they provide.

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